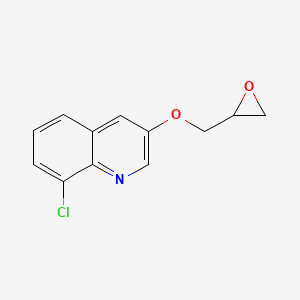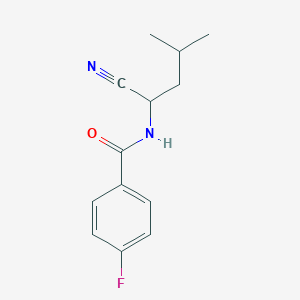
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound could involve the reaction of epichlorohydrin with a suitable quinoline derivative under reflux conditions . This reaction could yield a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular structure of “8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” includes a quinoline ring, an oxirane group, and a chloro group . The IUPAC name for a similar compound is “1-Chloro-3-(4-oxiranylmethoxy-butoxy)-propane-2-ol” with a molecular formula of C10H19O4Cl .Chemical Reactions Analysis
The chemical reactions involving “8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” could be complex and depend on the specific conditions and reactants used . For instance, the reaction of a similar compound, epichlorohydrin, with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Zukünftige Richtungen
The future directions for “8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” could involve further exploration of its synthesis methods, investigation of its biological properties, and potential applications in medicinal chemistry . Additionally, the development of robust, metal-free leather using similar compounds has been reported , indicating potential industrial applications.
Eigenschaften
IUPAC Name |
8-chloro-3-(oxiran-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-2-8-4-9(5-14-12(8)11)15-6-10-7-16-10/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMVSXXSSTIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)
![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)


![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)